2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide
Description
2-[(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide (CAS: 861209-40-7) is a synthetic small molecule with a molecular formula of C₂₄H₁₇F₃N₂O₄ and a molecular weight of 454.4 g/mol . Its structure comprises a benzoxazinone core (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl) linked via a carbonyl group to a benzamide scaffold, which is further substituted with a 3-(trifluoromethyl)benzyl group. Predicted physicochemical properties include a density of 1.366 g/cm³, boiling point of 692.2°C, and pKa of 11.92, suggesting moderate lipophilicity and stability under physiological conditions .
Properties
IUPAC Name |
2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N2O4/c25-24(26,27)16-5-3-4-14(10-16)12-28-23(32)18-7-2-1-6-17(18)22(31)15-8-9-20-19(11-15)29-21(30)13-33-20/h1-11H,12-13H2,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTGRMJHWWDDKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide , often referred to as a benzoxazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzoxazine core : This is a bicyclic structure known for its diverse biological activities.
- Trifluoromethyl group : Known to enhance lipophilicity and metabolic stability.
Molecular Formula
The biological activity of this compound primarily revolves around its interaction with key molecular targets involved in various cellular processes. Notably, it has been studied for its inhibitory effects on Glycogen Synthase Kinase 3 Beta (GSK-3β) , a crucial enzyme implicated in numerous diseases including cancer and neurodegenerative disorders.
Inhibition of GSK-3β
Research indicates that compounds similar to this benzoxazine derivative can effectively inhibit GSK-3β, leading to:
- Increased phosphorylation of substrates involved in cell survival.
- Modulation of pathways associated with neuroprotection and anti-cancer effects.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related derivatives:
Case Studies
-
GSK-3β Inhibition Study
- A study focused on the compound's ability to inhibit GSK-3β demonstrated effective binding interactions through molecular docking studies. The compound exhibited significant activity in neuroblastoma N2a cells, showing increased levels of phosphorylated GSK-3β Ser9 upon treatment with the compound at a concentration of 12.5 μM .
-
Anticancer Evaluation
- In vitro studies have shown that derivatives of this compound can inhibit the proliferation of several cancer cell lines including PC-3 (prostate cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 7.84 to 16.2 µM. These findings suggest a promising lead for further development into anticancer agents .
Comparison with Similar Compounds
Compound A : N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS: Not provided)
- Core Structure : 2,3-Dihydro-1,4-benzodioxine (two oxygen atoms in a six-membered ring) linked to a tetrahydrobenzothiophene (sulfur-containing bicyclic system).
- Substituents: Cyano (-CN) and methyl (-CH₃) groups on the tetrahydrobenzothiophene ring.
- Molecular Weight: Estimated to be lower than the target compound due to the absence of a trifluoromethyl group and benzoxazinone core.
- The cyano group may confer different electronic effects compared to -CF₃, influencing solubility and receptor interactions .
Compound B : N-[3-(Butyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS: 328959-92-8)
- Core Structure: 2,3-Dihydro-1,4-benzodioxine linked to a phenyl group substituted with a butyrylamino (-NHCOC₃H₇) moiety.
- Substituents: Butyrylamino group introduces a flexible aliphatic chain, enhancing hydrophobicity.
- Key Differences: The butyrylamino group may increase membrane permeability but reduce metabolic stability compared to -CF₃.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Heterocycle | Benzoxazinone (O, N) | Benzodioxine (O), Benzothiophene (S) | Benzodioxine (O) |
| Key Substituent | -CF₃ | -CN, -CH₃ | -NHCOC₃H₇ |
| Molecular Weight | 454.4 g/mol | ~400–420 g/mol (estimated) | ~350–370 g/mol (estimated) |
| Predicted logP | 3.8 (estimated) | ~3.2 (due to -CN) | ~2.5 (due to -NHCOC₃H₇) |
| Metabolic Stability | High (due to -CF₃) | Moderate (-CN may undergo hydrolysis) | Low (aliphatic chain prone to oxidation) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
